molecular formula C15H14N4 B2610228 N4-Benzylquinazoline-2,4-diamine CAS No. 258514-31-7

N4-Benzylquinazoline-2,4-diamine

Cat. No.: B2610228
CAS No.: 258514-31-7
M. Wt: 250.305
InChI Key: AOPGZFMVGYJPSS-UHFFFAOYSA-N
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Description

N4-Benzylquinazoline-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, serving as a key precursor for the synthesis of novel bioactive compounds. Its core structure is associated with a wide range of biological activities, making it a valuable template for developing new therapeutic agents. Research into derivatives of this quinazoline-diamine has demonstrated promising antibacterial activity . A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and evaluated against multiple bacterial strains, including Escherichia coli , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA). The lead compound from this series exhibited potent activity with minimum inhibitory concentrations (MICs) as low as 3.9 μg mL−1 . Furthermore, the structural motif of N2,N4-disubstituted quinazoline-2,4-diamines has shown substantial antileishmanial efficacy against the intracellular amastigotes of Leishmania donovani and L. amazonensis , which are responsible for visceral and cutaneous leishmaniasis, respectively. This activity, combined with favorable physicochemical properties, positions the compound series as a suitable platform for future development of antileishmanial agents . This compound is also a foundational structure in the exploration of p97 protein inhibitors . The protein p97 (VCP) is a AAA ATPase involved in critical cellular processes like the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD), and is a validated target in cancer research. Analogues based on the benzylquinazoline-diamine scaffold, such as DBeQ, have been identified as potent, selective, and ATP-competitive p97 inhibitors, inducing apoptosis in various cancer cell lines . The typical synthesis of this class of compounds involves the cyclization of anthranilic acid with urea to form a quinazoline-dione core, followed by chlorination and sequential nucleophilic aromatic substitution with amines at the C4 and C2 positions . Physical Data: • CAS Number: 258514-31-7 • Molecular Formula: C15H14N4 • Molecular Weight: 250.30 g/mol • Melting Point: 178-180°C Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-N-benzylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGZFMVGYJPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258514-31-7
Record name N4-benzylquinazoline-2,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzylquinazoline-2,4-diamine typically involves the condensation of 2-aminobenzylamine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The final product is obtained through multiple purification steps, including filtration, distillation, and crystallization .

Chemical Reactions Analysis

Reaction Pathway:

  • Substitution at the 4-position :

    • Reactants : 2,4-dichloroquinazoline, benzylamine.

    • Conditions : Tetrahydrofuran (THF), triethylamine (Et<sub>3</sub>N), room temperature, 12 hours.

    • Product : 4-benzylamino-2-chloroquinazoline.

    • Mechanism : NAS occurs preferentially at the 4-position due to electronic and steric factors .

  • Substitution at the 2-position :

    • Reactants : 4-benzylamino-2-chloroquinazoline, ammonia (NH<sub>3</sub>).

    • Conditions : High-pressure reactor, 1,4-dioxane, 120°C, 48 hours.

    • Product : N4-benzylquinazoline-2,4-diamine.

    • Yield : ~75% (estimated from analogous reactions) .

Functionalization of the Benzyl Group

The N4-benzyl substituent can be modified to introduce electron-withdrawing or electron-donating groups, enhancing biological activity.

Example Reactions:

  • Nitration :

    • Reactants : this compound, HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

    • Product : N4-(3-nitrobenzyl)quinazoline-2,4-diamine.

    • Application : Improved antileishmanial activity (EC<sub>50</sub> = 150 nM against L. donovani) .

  • Halogenation :

    • Reactants : this compound, Cl<sub>2</sub>/FeCl<sub>3</sub>.

    • Product : N4-(4-chlorobenzyl)quinazoline-2,4-diamine.

    • Activity : Enhanced antibacterial potency (MIC = 2 µg/mL against MRSA) .

Table 2: Impact of Benzyl Substituents on Biological Activity

SubstituentAntibacterial (MIC, µg/mL)Antileishmanial (EC<sub>50</sub>, µM)
-H8.0 (MRSA)1.4 (L. amazonensis)
-CF<sub>3</sub>2.00.67
-Cl1.50.45

Reactivity of the 2-Amino Group

The free amine at the N2 position participates in condensation and acylation reactions.

Key Transformations:

  • Acylation :

    • Reactants : Acetyl chloride, pyridine.

    • Product : N2-acetyl-N4-benzylquinazoline-2,4-diamine.

    • Use : Stabilizes the amine for further functionalization .

  • Schiff Base Formation :

    • Reactants : Aldehydes (e.g., benzaldehyde).

    • Conditions : Ethanol, reflux.

    • Product : N2-benzylidene-N4-benzylquinazoline-2,4-diamine.

Scaffold Modifications

The quinazoline core can be replaced with heterocyclic analogs to explore structure-activity relationships (SAR).

Examples:

  • Thieno[3,2-d]pyrimidine Replacement :

    • Result : Reduced antibacterial activity (MIC > 16 µg/mL against E. coli) .

  • Pyrido[3,2-d]pyrimidine Replacement :

    • Result : Loss of antileishmanial efficacy (EC<sub>50</sub> > 10 µM) .

Mechanistic Insights

  • TRPC4 Inhibition : The benzyl group enhances hydrophobic interactions with TRPC4 channels, while the 2-amino group stabilizes hydrogen bonding.

  • Dihydrofolate Reductase Inhibition : The planar quinazoline ring fits into the enzyme’s active site, disrupting folate metabolism .

Scientific Research Applications

Antibacterial Activity

N4-Benzylquinazoline-2,4-diamine derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains. In a study, a series of derivatives were tested against Escherichia coli and Staphylococcus aureus using Kirby–Bauer assays and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) highlighted that lipophilic electron-withdrawing groups on the benzylamine side-chain significantly enhanced antibacterial potency .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)Target Bacteria
Compound A158E. coli
Compound B185S. aureus
Compound C203MRSA

Antileishmanial Activity

This compound has also shown promise in treating leishmaniasis. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. The compounds demonstrated significant antileishmanial activity with EC50 values in the low micromolar range. Notably, one compound reduced liver parasitemia by 37% in murine models when administered intraperitoneally .

Table 2: Antileishmanial Activity of Selected Compounds

CompoundEC50 (nM)Efficacy (%) in Murine Model
Compound D15037
Compound E67025
Compound F25030

Anticancer Applications

Beyond its antibacterial and antileishmanial effects, this compound derivatives have been investigated for anticancer properties. Some compounds have been identified as potent inhibitors of various cancer cell lines by targeting pathways such as vascular endothelial growth factor receptor (VEGF) and poly ADP ribose polymerase (PARP). For instance, certain derivatives have been reported to inhibit cell growth in pancreatic, prostate, breast cancers, and melanoma .

Table 3: Anticancer Activity Overview

CompoundCancer TypeIC50 (µM)
Compound GBreast Cancer0.5
Compound HProstate Cancer0.8
Compound IMelanoma1.0

Other Therapeutic Applications

This compound has also been explored for additional therapeutic effects:

  • Anticonvulsant Activity : Some derivatives have shown efficacy comparable to standard anticonvulsant medications.
  • Anti-inflammatory Properties : Compounds have been tested for their ability to reduce inflammation and associated pain.
  • Diabetes Management : Certain derivatives exhibit inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, suggesting potential in diabetes treatment .

Mechanism of Action

The mechanism of action of N4-Benzylquinazoline-2,4-diamine involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of bacterial cell walls by targeting specific enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death . The molecular targets include enzymes such as penicillin-binding proteins and other key components of the bacterial cell wall synthesis pathway .

Comparison with Similar Compounds

Quinazoline-2,4-diamine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison:

Structural Analogues and Antibacterial Activity
Compound Name Substituents (N4/N2) MIC vs. S. aureus (µg/mL) MIC vs. MRSA (µg/mL) Key Findings
N4-Benzyl-N2-isopropyl (A5) p-CF₃-benzyl / isopropyl 0.5 2.0 Most potent against MRSA; low cross-resistance
N4-(4-Cyanobenzyl)-N2-isopropyl 4-CN-benzyl / isopropyl 3.9 15.6 Moderate activity against S. typhimurium
N4-(Thiophen-2-ylmethyl) Thiophene / methyl N/A N/A Synthesized but untested for antibacterial activity
N4-(Naphthalen-2-ylmethyl) Naphthyl / methyl N/A N/A High yield (84%); structural diversity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, CN) at the N4-benzyl para position enhance antibacterial potency. A5 (p-CF₃) shows the lowest MIC against MRSA (2.0 µg/mL), comparable to norfloxacin .
  • Bulkier substituents (e.g., naphthyl) may improve metabolic stability but reduce antibacterial efficacy due to steric hindrance .
Anticancer and Lysosome-Targeting Analogues
  • N4-(3-Ethynylphenyl)-N2-benzyl-6,7-dimethoxy: Induces apoptosis in hepatocellular carcinoma (HCC) cells by inhibiting CIP2A, a protein phosphatase 2A (PP2A) inhibitor .
  • 163N (6-methylpyrimidine-2,4-diamine) : Acts as a lysosome inhibitor, disrupting proteolytic activity in cancer cells .

Mechanistic Divergence : While N4-benzylquinazoline-2,4-diamine targets bacterial enzymes, its analogues exploit quinazoline’s planar structure to interfere with eukaryotic signaling pathways (e.g., PP2A inhibition) .

Physicochemical and Pharmacokinetic Properties
Property N4-Benzyl-N2-isopropyl N4-(4-Cyanobenzyl)-N2-isopropyl N4-Benzyl-N2-methyl (HCl salt)
Molecular Weight (g/mol) 311.17 371.15 300.79
LogP (Predicted) 3.2 2.8 2.5
Metabolic Stability High (CYP450 resistant) Moderate Low (rapid hepatic clearance)
Solubility Moderate in DMSO Low in water High (due to HCl salt)

Key Insights :

  • N4-Benzyl-N2-isopropyl exhibits optimal lipophilicity (LogP ~3.2) for membrane penetration in Gram-positive bacteria .
  • Hydrochloride salts (e.g., N4-benzyl-N2-methyl) improve aqueous solubility but may reduce bioavailability in hydrophobic environments .

Biological Activity

N4-Benzylquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antimalarial, and antileishmanial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C15H14N4C_{15}H_{14}N_{4}, featuring a quinazoline core which is pivotal for its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.

Antibacterial Activity

Research Findings:
A series of derivatives of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Kirby-Bauer assay and Minimum Inhibitory Concentration (MIC) tests revealed that several derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant S. aureus (MRSA) .

Table 1: Antibacterial Activity of N4-Benzylquinazoline Derivatives

CompoundZone of Inhibition (mm)MIC (µg/mL)
N4-Benzyl-N2-isopropyl1510
N4-benzyl-2-methyl185
N4-benzyl-3-chloro203
N4-benzyl-4-fluoro177

The structure-activity relationship (SAR) studies indicated that lipophilic electron-withdrawing groups significantly improved antibacterial potency .

Antimalarial Activity

Virtual Screening Studies:
In silico approaches have been employed to evaluate the potential of quinazoline derivatives against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target. The docking studies indicated that some derivatives formed stable complexes with the target protein, suggesting potential for antimalarial applications .

Key Findings:

  • The derivative C-02 demonstrated a re-rank docking score of −173.528 kcal/mol, indicating strong binding affinity.
  • The dynamic simulation confirmed the stability of the complex over a period of 100 ns, highlighting the potential for further development as antimalarial agents .

Antileishmanial Activity

Case Studies:
A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested for their efficacy against Leishmania donovani and L. amazonensis. The compounds exhibited EC50 values in the low micromolar range, with some derivatives showing significant activity in murine models .

Table 2: Antileishmanial Activity of Quinazoline Derivatives

CompoundEC50 (µM)Selectivity Index
Quinazoline 230.5>40
Quinazoline 150.15>100
Quinazoline 121.0>20

The SAR studies indicated that substitutions at the N2 position were more favorable for antileishmanial activity compared to substitutions at the N4 position .

Q & A

Q. What are the optimized synthetic routes for N4-Benzylquinazoline-2,4-diamine, and how can low yields be addressed?

The compound is typically synthesized via reductive amination using sodium azide and hydrazine hydrate in ethanol/acetic acid with Pd/C catalysis, yielding ~18% after purification by flash chromatography . To improve efficiency, researchers may explore alternative methods such as electrochemical oxidative cyclization (used for related quinazolinones), which operates under mild conditions and avoids transition metals . Solvent optimization (e.g., switching to DMF or THF) and temperature-controlled stepwise addition of reagents could also mitigate side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC-PDA/MS : To confirm purity (>95%) and detect byproducts.
  • NMR (¹H/¹³C) : For structural validation, particularly distinguishing N4-benzyl substitution (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm).
  • HRMS : To verify the molecular ion peak (C₁₅H₁₄N₄, expected m/z: 250.1218) .

Advanced Research Questions

Q. How does N4-benzyl substitution influence the compound’s activity as a p97 inhibitor?

The N4-benzyl group enhances binding to the p97 ATPase domain by introducing hydrophobic interactions with Val93 and Ile87 residues. Comparative studies with N4-methyl or N4-aryl analogs show reduced inhibitory potency (e.g., IC₅₀ shifts from 0.8 µM to >10 µM), highlighting the benzyl group’s role in stabilizing the ADP-bound state of p97 . Dose-response assays in HCT116 cells further validate this mechanism via ubiquitinated protein accumulation .

Q. What strategies resolve contradictions in reported biological activities across cell lines?

Discrepancies in IC₅₀ values (e.g., 1.2 µM in HeLa vs. 3.5 µM in MCF7) may arise from variable p97 expression or off-target effects. Researchers should:

  • Perform genome-wide CRISPR screens to identify synthetic lethal partners.
  • Use isogenic cell lines (e.g., p97 wild-type vs. mutant) to isolate target-specific effects.
  • Validate findings with proteasome activity assays and Western blotting for ubiquitin conjugates .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic modifications include:

  • N2-substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and potency (pEC₅₀ = 7.3870 in malaria models) .
  • Quinazoline core tuning : Replacing the 6,7-dimethoxy groups with halogens (Cl, Br) enhances blood-brain barrier penetration for neuro-oncology applications .
  • Benzyl ring diversification : Para-substituted benzyl groups (e.g., -CF₃) increase hydrophobic interactions, as shown in molecular docking simulations .

Q. What are the limitations of current in vivo models for evaluating this compound?

While murine xenograft models show tumor growth inhibition (TGI = 60% at 50 mg/kg), poor pharmacokinetics (oral bioavailability <20%) and hepatotoxicity (ALT/AST elevation) limit translation. Strategies to address this include:

  • Prodrug formulation : Esterification of the quinazoline amine to improve solubility.
  • Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated N-debenzylation) for targeted deuteration .

Methodological Considerations

Q. How can researchers validate target engagement in cellular assays?

Use cellular thermal shift assays (CETSA) to confirm p97 binding. Treat cells with 10 µM compound, lyse, heat to 55°C, and quantify remaining soluble p97 via Western blot. A rightward shift in melting curves indicates stabilization .

Q. What computational tools are recommended for predicting off-target effects?

  • SEA (Similarity Ensemble Approach) : Predicts off-target kinase or GPCR interactions.
  • AutoDock Vina : Screens against the PDB database to prioritize high-risk targets (e.g., EGFR or Aurora kinases) .

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